4-Ethyl-2-(piperidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-ethyl-2-piperidin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-13-7-8-14-11(9-13)10-3-5-12-6-4-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNKTTUVFQDRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In terms of pharmacological applications, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biological Activity
4-Ethyl-2-(piperidin-4-yl)morpholine, a compound characterized by its morpholine and piperidine structures, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.30 g/mol. Its structure features an ethyl group and a piperidine ring attached to a morpholine base, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the areas of antidiabetic, antimicrobial, and neuroprotective effects.
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an antidiabetic agent. It acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which is crucial for glucose metabolism and appetite regulation. In vivo studies demonstrated that it significantly reduces food intake in obese models and improves glucose handling in both normal and diabetic subjects .
Table 1: Antidiabetic Effects of this compound
| Study Type | Effect Observed | Reference |
|---|---|---|
| In vivo | Reduced food intake | |
| In vivo | Improved glucose handling | |
| In vitro | Enhanced insulin secretion |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibitory effects against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from moderate to high potency against tested pathogens .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 100 | Moderate |
| Candida albicans | 200 | High |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound interacts with key metabolic enzymes, enhancing or inhibiting their activity depending on the context. For example, it has been shown to inhibit α-glucosidase, which is instrumental in carbohydrate metabolism .
- Receptor Interaction : Its role as a GLP-1R modulator underscores its ability to influence insulin signaling pathways, critical in diabetes management .
- Oxidative Stress Reduction : The compound's ability to mitigate oxidative damage suggests it may enhance cellular resilience against stressors that contribute to neurodegeneration .
Case Studies
Several case studies have documented the effects of this compound:
- Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in a significant decrease in blood glucose levels compared to control groups. This supports its potential utility as a therapeutic agent for diabetes .
- Antimicrobial Testing : A series of experiments tested the compound against multiple bacterial strains, revealing strong antibacterial activity comparable to standard antibiotics. The results suggest that it could serve as an alternative treatment option for resistant infections .
- Neuroprotection : In vitro studies demonstrated that treatment with this compound reduced apoptosis in neuronal cell cultures subjected to oxidative stress, highlighting its protective effects on brain health .
Scientific Research Applications
Medicinal Chemistry
4-Ethyl-2-(piperidin-4-yl)morpholine has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores makes it a candidate for developing drugs targeting various conditions, including:
- Antidiabetic Agents : Research has shown that derivatives of morpholine compounds can act as positive allosteric modulators of glucagon-like peptide-1 receptors, which are crucial in regulating glucose homeostasis and appetite control in obesity and diabetes .
Neuropharmacology
The compound exhibits significant neuropharmacological properties, particularly regarding its interaction with neurotransmitter systems:
- Dopamine Receptor Modulation : Studies indicate that this compound can act on dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders. The compound's agonistic activity at D2 receptors has been documented, which may influence mood and cognitive functions .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis |
| U-937 (Leukemia) | 12.45 | Inhibition of cell proliferation |
| A549 (Lung) | 10.25 | Caspase pathway activation |
These findings indicate that the compound may induce apoptosis in cancer cells through specific pathways, highlighting its potential as an anticancer agent .
Antidiabetic Properties
A study published in 2022 explored the antidiabetic effects of a related morpholine derivative that acts as a positive allosteric modulator of GLP-1R. The findings demonstrated significant improvements in glucose handling without off-target effects, suggesting that similar compounds could be developed for diabetes management .
Neuropharmacological Effects
In another study focusing on neuropharmacological applications, researchers evaluated the effects of this compound on various serotonin and dopamine receptors. The results indicated effective modulation of these pathways, supporting its use in treating conditions such as depression and anxiety disorders .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Morpholine ring : A six-membered ring with one oxygen and one nitrogen atom, enabling nucleophilic substitution and hydrogen bonding.
-
Piperidine moiety : A six-membered amine ring with basic properties, facilitating alkylation and acylation.
-
Ethyl group : Provides steric bulk and potential for oxidation or radical reactions under specific conditions.
Nucleophilic Substitution Reactions
The secondary amine in the piperidine ring acts as a nucleophile. Key examples include:
Mechanism : The piperidine nitrogen attacks electrophilic centers (e.g., aromatic fluorides or alkyl halides), forming C–N bonds.
Alkylation and Acylation Reactions
The piperidine and morpholine nitrogens undergo alkylation/acylation to generate tertiary amines or amides:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, CH₂Cl₂, 0°C to RT | N-Acetyl-4-ethyl-2-(piperidin-4-yl)morpholine | 68% | |
| Alkylation | Benzyl chloride, NaH, THF, reflux | N-Benzyl-piperidin-4-yl-morpholine | 63% |
Key Insight : Reactions proceed via deprotonation of the amine followed by nucleophilic attack on the electrophilic reagent.
Phosphorylation and Bisphosphonate Formation
The morpholine oxygen and piperidine nitrogen participate in phosphorylation:
Mechanism : Phosphoryl chloride activates the amine/ether for phosphite addition, forming P–O or P–N bonds.
Hydrolysis Reactions
Ester or amide derivatives of the compound undergo hydrolysis under acidic/basic conditions:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Acetyl derivative | 6M HCl, reflux, 12h | 4-Ethyl-2-(piperidin-4-yl)morpholine | 90% | |
| Ethyl ester analog | NaOH (aq), ethanol, 70°C | Carboxylic acid derivative | 82% |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds:
4-(2-(Piperidin-4-yl)ethyl)morpholine (CAS 500357-64-2)
- Molecular Formula : C₁₁H₂₂N₂O
- Features : Ethyl linker between morpholine and piperidine.
- Basicity : Reduced pKa compared to piperidine due to morpholine’s electron-withdrawing oxygen, lowering basicity by ~1.9 units .
(2R,6S)-2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine
- Molecular Formula : C₁₃H₂₆N₂O
- Features : Chiral centers (2R,6S) and dimethyl groups enhance stereochemical complexity.
- Impact : Chirality may improve target selectivity in biological systems .
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)
- Features : Morpholine fused to a dichloropyrimidine ring.
- Applications : Used in agrochemicals and pharmaceuticals, emphasizing the versatility of morpholine-containing compounds .
Physicochemical Comparison:
Preparation Methods
Reductive Amination to Form 4-(1-benzylpiperidin-4-yl)morpholine
Reactants : 1-benzyl-4-piperidone and morpholine.
Reaction conditions : The reaction is performed in a suitable solvent such as toluene or an alcohol under mild temperature and pressure.
Catalysts : Platinum or palladium catalysts are employed, with platinum catalysts preferred for higher selectivity and fewer by-products.
Reducing agent : Hydrogen gas is used as a clean reducing agent, avoiding toxic reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Process : Reductive amination is carried out in one pot, simultaneously allowing enamine formation and reduction, which shortens reaction time and improves efficiency.
Advantages : This method suppresses side reactions, operates under mild conditions, and is industrially advantageous due to easier post-treatment and higher purity of the intermediate.
Removal of Unreacted Morpholine
After the reductive amination, unreacted morpholine is removed by distillation, solvent substitution, or crystallization.
This step is critical to prevent contamination and facilitate efficient debenzylation.
Debenzylation to Obtain 4-(piperidin-4-yl)morpholine
Catalyst and conditions : Hydrogen gas with platinum or palladium catalysts under mild pressure (≤1 MPa) is used.
Process : The benzyl protecting group is cleaved by catalytic hydrogenation, yielding the target compound.
Purification : The product is isolated by filtration or recrystallization to achieve high purity.
The use of hydrogen gas and platinum catalysts reduces toxic waste and simplifies purification.
The one-pot reductive amination and simultaneous enamine formation/reduction shorten synthesis time.
Removal of morpholine before debenzylation enhances reaction efficiency and product quality.
The process is scalable and suitable for industrial manufacture due to mild conditions and high yields.
| Step | Reactants/Conditions | Catalyst/Reducing Agent | Key Notes | Yield/Purity |
|---|---|---|---|---|
| Reductive Amination | 1-benzyl-4-piperidone + Morpholine, solvent (toluene) | Platinum or Palladium, H2 gas | One-pot enamine formation and reduction | High yield, high purity |
| Morpholine Removal | Distillation, solvent substitution, or crystallization | N/A | Removal of unreacted morpholine | Improves downstream step |
| Debenzylation (Hydrogenolysis) | Benzyl-protected intermediate + H2 gas | Platinum or Palladium | Mild conditions, suppresses by-products | High yield, high purity |
Traditional reductive amination methods using NaBH3CN or NaBH(OAc)3 are effective but involve toxic reagents and complicated waste handling.
The hydrogenation method with platinum catalysts offers a safer, cleaner alternative with easier post-reaction treatment.
The simultaneous enamine formation and reduction in one pot is a novel improvement that reduces reaction time and side reactions.
Removal of morpholine prior to debenzylation is essential to prevent catalyst poisoning and improve product isolation.
These methods have been validated in patent literature and industrial-scale syntheses, demonstrating reproducibility and scalability.
The preparation of 4-Ethyl-2-(piperidin-4-yl)morpholine is efficiently achieved through a two-step process involving reductive amination of 1-benzyl-4-piperidone with morpholine under hydrogenation conditions catalyzed by platinum or palladium, followed by removal of unreacted morpholine and catalytic debenzylation. This method offers high yields, high purity, mild reaction conditions, and industrial applicability. The use of hydrogen gas as a reducing agent and platinum catalysts represents an environmentally friendly and safe approach compared to traditional reductive amination reagents.
Q & A
Q. What in vitro assays are optimal for evaluating neuropharmacological activity?
- Recommendations :
- Radioligand Binding : Screen for affinity to monoamine transporters (norepinephrine, serotonin) using H-labeled ligands.
- Calcium Flux Assays : Measure functional activity at GPCRs (e.g., 5-HT) in HEK293 cells expressing Gα-linked receptors.
- Metabolic Stability : Use liver microsomes (human/rat) to predict pharmacokinetics (e.g., t = 45–90 mins) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
